molecular formula C20H34O2 B106958 11,14,17-Eicosatrienoic acid CAS No. 17046-59-2

11,14,17-Eicosatrienoic acid

Cat. No. B106958
CAS RN: 17046-59-2
M. Wt: 306.5 g/mol
InChI Key: AHANXAKGNAKFSK-PDBXOOCHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

11,14,17-Eicosatrienoic acid (ETA) is an omega-3 polyunsaturated fatty acid found in the epidermis of human skin. It has been observed to increase in photoaged human epidermis and in acutely UV-irradiated human skin, while it decreases in intrinsically aged human epidermis. ETA plays a role in the skin's response to photoaging and UV irradiation, potentially offering photoprotective effects by inhibiting matrix metalloproteinase (MMP)-1 expression, which is involved in the degradation of collagen and other extracellular matrix components .

Synthesis Analysis

The synthesis of ETA and its analogs has been explored in various studies. For instance, the synthesis of 8Z,11Z,14Z-Eicosatriene-5-ynoic acid, a related compound, has been achieved using acetylenic compounds. This synthesis pathway provides a foundation for the creation of tritium-labelled arachidonic acid and its metabolites, which are important for studying the metabolism and function of fatty acids . Additionally, the synthesis of various substituted eicosatrienoic acids, which are precursors to prostaglandins, has been described, indicating the potential for chemical manipulation and study of ETA and its derivatives .

Molecular Structure Analysis

The molecular structure of ETA is characterized by three double bonds at the 11th, 14th, and 17th carbon atoms, which is typical of omega-3 fatty acids. This structure is crucial for its function and interaction with enzymes in the body. For example, the enzymatic conversion of related eicosatetraenoic acids involves specific epoxide hydrolases that act on the epoxide group formed from the fatty acid's double bonds .

Chemical Reactions Analysis

ETA and its related compounds undergo various chemical reactions in the body. The metabolism of 8,11,14-eicosatrienoic acid in human platelets results in the formation of several hydroxylated products, prostaglandins, and thromboxane, indicating the complexity of its interactions and the variety of its metabolic products . Furthermore, the conversion of 8,11,14-eicosatrienoic acid by aorta tissue involves the formation of epoxyhydroxy and trihydroxy derivatives, demonstrating the diverse range of reactions that these fatty acids can undergo .

Physical and Chemical Properties Analysis

The physical and chemical properties of ETA are influenced by its polyunsaturated nature and the presence of double bonds. These properties affect how ETA interacts with other molecules and enzymes, as well as its role in biological membranes. The increase of ETA in response to UV irradiation suggests that its properties may be important in the skin's defense mechanisms against environmental stressors .

Future Directions

There is ongoing research into the effects of ETA on skin aging and photoaging . Further studies are needed to fully understand the potential benefits and risks of ETA.

properties

IUPAC Name

(11Z,14Z,17Z)-icosa-11,14,17-trienoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H34O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22/h3-4,6-7,9-10H,2,5,8,11-19H2,1H3,(H,21,22)/b4-3-,7-6-,10-9-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHANXAKGNAKFSK-PDBXOOCHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC=CCC=CCC=CCCCCCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C=C\C/C=C\C/C=C\CCCCCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H34O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60920492
Record name all-cis-11,14,17-Eicosatrienoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60920492
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

11,14,17-Eicosatrienoic acid

CAS RN

17046-59-2
Record name 11,14,17-Eicosatrienoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17046-59-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 11,14,17-Eicosatrienoic acid, (Z,Z,Z)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017046592
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name all-cis-11,14,17-Eicosatrienoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60920492
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Dihomo-alpha-linolenic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0060039
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
11,14,17-Eicosatrienoic acid
Reactant of Route 2
11,14,17-Eicosatrienoic acid
Reactant of Route 3
11,14,17-Eicosatrienoic acid
Reactant of Route 4
11,14,17-Eicosatrienoic acid
Reactant of Route 5
11,14,17-Eicosatrienoic acid
Reactant of Route 6
11,14,17-Eicosatrienoic acid

Citations

For This Compound
1,590
Citations
XJ Jin, EJ Kim, IK Oh, YK Kim… - Journal of Korean …, 2010 - synapse.koreamed.org
Polyunsaturated fatty acids (PUFAs) are known to play important roles in various physiological and pathological processes. Recent studies have shown that some omega-3 (ω-3) PUFAs…
Number of citations: 69 synapse.koreamed.org
EJ Kim, MK Kim, XJ Jin, JH Oh… - Journal of Korean …, 2010 - synapse.koreamed.org
We investigated the alterations of major fatty acid components in epidermis by natural aging and photoaging processes, and by acute ultraviolet (UV) irradiation in human skin. …
Number of citations: 103 synapse.koreamed.org
AA Pacey, MG Bentley - Journal of experimental biology, 1992 - journals.biologists.com
Spawning of the lugworm Arenicola marina (L.) (Annelida: Polychaeta) occurs in both sexes following the release of a sex-specific maturation hormone from the prostomium. In males …
Number of citations: 47 journals.biologists.com
김은주, 김민경, 오장희, 김지은, 정진호 - Journal of Korean Medical …, 2010 - dbpia.co.kr
We investigated the alterations of major fatty acid components in epidermis by natural aging and photoaging processes, and by acute ultraviolet (UV) irradiation in human skin. …
Number of citations: 3 www.dbpia.co.kr
L Bergeron, N Barden - Molecular and Cellular Endocrinology, 1975 - Elsevier
The effects of fatty acids on adenosine 3',5'-monophosphate (cAMP) accumulation in rat anterior pituitary gland were studied in vitro. Of all the fatty acids tested, namely oleic, lifiolenic, γ-…
Number of citations: 7 www.sciencedirect.com
RW Bryant, JM Bailey, T Schewe, SM Rapoport - J. biol. Chem, 1982 - researchgate.net
MATERIALS AND METHODS [l-’4C] Arachidonic acid was obtained from Amersham-Searle. Unlabeled arachidonic acid, 8, 11, 14-eicosatrienoic acid, and 11, 14, 17-eicosatrienoic …
Number of citations: 264 www.researchgate.net
E Fernández-Repollet, RS Mittler… - … of Histochemistry & …, 1982 - journals.sagepub.com
Several studies have suggested that prostaglandin E2 (PGE2) might influence the phagocytic activity of macrophage cells. The present study was designed to examine the in vivo …
Number of citations: 10 journals.sagepub.com
MA Williams, DW Taylor, J Tinoco, MA Ojakian… - Biochemical and …, 1973 - Elsevier
A study was made of the utilization of C 20 -polyunsaturated fatty acids by the S. cerevisiae fatty acid desaturase mutant olel-1 , Arachidonic acid, 8,11,14-eicosatrienoic acid, and 5,8,11,…
Number of citations: 11 www.sciencedirect.com
PA Schenck, H Rakoff, EA Emken - Lipids, 1996 - Springer
In vitro evidence has been reported for an alternate pathway that involves δ8 desaturation of n-6 and n-3 polyunsaturated fatty acids (PUFA). The present study was designed to allow …
Number of citations: 30 link.springer.com
YY Nie, LJ Zhou, YM Li, WC Yang, YY Liu… - Frontiers in Aging …, 2022 - frontiersin.org
Background: Oxidative stress, cholinergic deficiency and neuroinflammation are hallmarks in most neurodegenerative disorders (NDs). Lipids play an important role in brain …
Number of citations: 1 www.frontiersin.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.